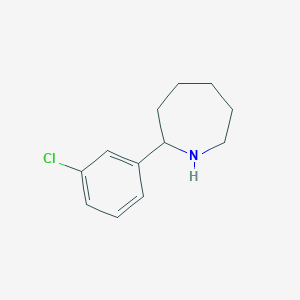

2-(3-Chlorophenyl)azepane

Description

Contextual Significance of Azepane-Containing Scaffolds in Drug Discovery and Medicinal Chemistry

The azepane core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and approved pharmaceutical agents. nih.govresearchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, establishing the azepane ring as a versatile building block for drug discovery. nih.govcolab.ws The structural diversity of azepane-based compounds has led to their investigation in a broad range of therapeutic areas, including cancer, Alzheimer's disease, and infectious diseases. nih.govcolab.ws

More than 20 drugs containing the azepane motif have received FDA approval for treating various conditions. nih.govcolab.ws The conformational flexibility of the seven-membered ring is a key factor in its biological activity, allowing for optimal interaction with target proteins. lifechemicals.com This inherent flexibility can be constrained or biased by introducing specific substituents, which is a crucial strategy in modern drug design to enhance potency and selectivity. lifechemicals.com

The significance of the azepane scaffold is further highlighted by its role as a key component in compounds targeting a variety of biological entities. These include G protein-coupled receptors, enzymes, and ion channels. The development of novel and efficient synthetic methodologies to create diverse azepane derivatives remains an active area of research, aiming to expand the chemical space for drug discovery programs. nih.govlifechemicals.com

Table 1: Examples of Approved Drugs or Bioactive Compounds Featuring the Azepane Scaffold

| Compound Name | Therapeutic Area/Activity |

| Azelastine | Antihistamine |

| Tolazamide | Antidiabetic |

| Balanol | Protein Kinase Inhibitor |

This table contains illustrative examples and is not exhaustive.

Rationale for Investigating Chlorophenyl-Substituted Azepanes

The incorporation of a chlorophenyl group onto a pharmacologically active scaffold is a common and rational strategy in medicinal chemistry. The chlorine atom, particularly when attached to a phenyl ring, can significantly influence a molecule's physicochemical and pharmacokinetic properties. The presence of a chlorine atom can enhance a compound's ability to interact with biological targets by acting as an electron-withdrawing group, which increases the molecule's polarity and reactivity. bibliotekanauki.pl

Furthermore, the introduction of a halogen like chlorine can block sites of metabolism on the phenyl ring, potentially increasing the metabolic stability and half-life of the compound. This strategic placement of a chlorine atom is a tool used by medicinal chemists to fine-tune the properties of a lead compound to achieve a more desirable therapeutic profile. The investigation of chlorophenyl-substituted azepanes is therefore driven by the potential to create analogues with enhanced potency, selectivity, and improved drug-like properties. bibliotekanauki.pltandfonline.com

Overview of Research Trajectories for 2-(3-Chlorophenyl)azepane and Analogues

While specific research exclusively detailing the synthesis and biological activity of this compound is not extensively documented in publicly available literature, the research trajectories for its analogues, particularly 2-arylazepanes and other chlorophenyl-containing heterocycles, provide significant insights. The general thrust of research in this area focuses on synthesis, structural analysis, and the evaluation of biological activity for a range of therapeutic targets.

Research into compounds with related structures, such as 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, has shown that the 3-chlorophenyl moiety is a key feature in molecules designed as potential anticonvulsant and antinociceptive agents. mdpi.com These studies often involve the synthesis of a library of related compounds to establish structure-activity relationships (SAR). For instance, a study on ortho- versus meta-chlorophenyl-2,3-benzodiazepine analogues found that the meta-chloro substituted compound was a significant inhibitor of AMPA receptors, indicating the critical role of the substituent's position. acs.orgacs.org

The synthesis of 2-aryl-substituted heterocyclic compounds is a well-established field of research. nih.govfrontiersin.orgmdpi.com Methodologies often involve the condensation of appropriate precursors or multi-step synthetic sequences to construct the desired heterocyclic core with the aryl substituent. mdpi.com For azepane analogues, synthetic strategies might include ring-expansion methods or the cyclization of functionalized aminoalkanes. researchgate.net

The biological evaluation of these analogues spans a wide spectrum of activities. For example, a study on structurally related (2RS,4SR)-7-bromo-2-(4-chlorophenyl)-2,3,4,5-tetrahydro-1,4-epoxynaphtho[1,2-b]azepine focused on its three-dimensional structure and hydrogen-bonding patterns, which are crucial for understanding its potential interactions with biological macromolecules. nih.gov

Table 2: Research Focus on Analogues of this compound

| Compound Class | Research Focus | Potential Therapeutic Application |

| 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione derivatives | Synthesis, anticonvulsant and antinociceptive activity | Epilepsy, Pain |

| meta-Chlorophenyl-2,3-benzodiazepine analogues | Synthesis, molecular modeling, AMPA receptor antagonism | Neurological disorders |

| 2-Arylazepanes and related heterocycles | Synthetic methodologies, structural analysis | Various, depending on the full structure |

This table represents research trends for structurally related compounds and does not imply direct findings for this compound itself.

The collective research on these related molecules underscores a clear trajectory: the synthesis of libraries of substituted azepanes and related heterocycles to explore their therapeutic potential across different disease areas, with a particular emphasis on neurological disorders. The specific substitution pattern of this compound makes it a logical candidate for synthesis and evaluation within these established research frameworks.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVBGAPRKMGQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398489 | |

| Record name | 2-(3-chlorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-21-3 | |

| Record name | 2-(3-chlorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activity Profiling of 2 3 Chlorophenyl Azepane and Analogous Azepane Structures

Elucidation of Molecular Targets and Associated Mechanisms of Action

The biological effects of 2-(3-Chlorophenyl)azepane and its analogs are rooted in their interactions with specific molecular targets, including enzymes, receptors, and ion channels.

Azepane derivatives have demonstrated significant potential as inhibitors of various enzyme families.

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a critical role in physiological and pathological processes, including cancer metastasis. nih.govmdpi.com Certain azepine-related structures have shown inhibitory activity against these enzymes. For instance, a series of novel diazepine-substituted cinnamic acid derivatives were synthesized and evaluated for their inhibitory effects on MMP-2 and MMP-9, which are highly expressed in lung tumors. nih.gov Furthermore, studies on dibenz[c,e]azepine derivatives showed they could inhibit collagenase activity, further highlighting the potential of the azepine core in modulating MMP function. nih.gov

Cyclooxygenase-2 (COX-2): The anti-inflammatory properties of many compounds are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Research into azepane analogs has revealed promising COX-2 inhibitory activity. A study of new hexahydropyrimido[1,2-a]azepine derivatives identified compounds with good activity and selectivity for COX-2 over the constitutive COX-1 isoform. nih.gov Molecular docking studies rationalized this selectivity, suggesting specific interactions within the COX-2 binding site. nih.gov The anti-inflammatory action of certain N-substituted 5H-dibenz[c,e]azepin-5,7(6H)diones has also been linked to the inhibition of prostaglandin (B15479496) synthetase activity. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. Recently, novel azepane-containing scaffolds have emerged as potent PARP-1 inhibitors. A series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were identified as powerful PARP-1 inhibitors, with compound 11b showing superior PARP-1/2 enzyme inhibition compared to the approved drug rucaparib. nih.gov Similarly, related 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives were developed, with compound R8e demonstrating potent anti-proliferative effects and effective inhibition of PAR biosynthesis in cancer cells. nih.gov

Protein Tyrosine Phosphatases (PTPs): PTPs are crucial regulators of signal transduction pathways, and their inhibition is an emerging therapeutic strategy, particularly in immunology and oncology. Azepane-containing derivatives have been successfully developed as inhibitors of PTPN1 (also known as PTP1B) and PTPN2, which are implicated in the negative regulation of immune responses. These novel small molecule inhibitors demonstrate nanomolar inhibitory potency and have shown the potential to enhance anti-tumor immunity. ucsf.edu

The interaction of azepane analogs with various neurotransmitter and nuclear receptors is central to their CNS and metabolic activities.

Serotonin (B10506) Receptors (5-HT1A, 5-HT7): Dual-target ligands that modulate both 5-HT1A and 5-HT7 receptors are considered promising candidates for treating depression and cognitive disorders. While direct data on this compound is limited, related pharmacophores have been explored. For example, a study modifying the structure of the D2 receptor ligand SYA16263, which has high affinity for 5-HT1A receptors (Ki = 1.1 nM) and moderate affinity for 5-HT7 receptors (Ki = 90 nM), led to the identification of new dual-receptor ligands. ucsf.edu This suggests that the azepane scaffold can be incorporated into designs targeting these serotonin receptor subtypes.

AMPA Receptors: There is limited information directly linking simple azepane derivatives to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulation in the reviewed literature. Research on AMPA receptor potentiators has largely focused on other scaffolds, such as benzoylpiperidines and 1,2,4-oxadiazole (B8745197) derivatives. ucsf.eduresearchgate.net

Sigma (σ) Receptors: Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a range of neurological functions and are targets for neuropsychiatric drug development. An N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters and also displayed significant σ1 receptor inhibition (IC50 ≈ 110 nM). acs.org Other studies have focused on developing selective σ2 receptor ligands from different azepine-related scaffolds, such as homopiperazine (B121016) and tropane (B1204802) analogs, indicating the versatility of the seven-membered ring in targeting sigma receptors. ucsf.edu

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. A potent synthetic, non-steroidal FXR agonist, WAY-362450 , incorporates an indole-azepane structure. This compound demonstrated the ability to regulate FXR target genes and promote cholesterol lowering, identifying the azepane motif as a viable component for designing FXR modulators. nih.gov

The ability of azepane derivatives to modulate ion channel activity contributes to their profile in the central nervous system.

Voltage-Gated Sodium Channels (VGSCs): VGSCs are crucial for the initiation and propagation of action potentials. Aripiprazole, an atypical antipsychotic with a complex heterocyclic structure, has been identified as a potent blocker of VGSCs, showing strong affinity for the inactivated state of the channel in the low micromolar range (0.5–1 µM). mdpi.com While structurally distinct from simple azepanes, this finding points to the potential of complex nitrogen-containing heterocycles to interact with these channels. More directly, a study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, which share the chlorophenyl moiety, determined that their anticonvulsant mechanism likely involves interaction with neuronal voltage-sensitive sodium channels (site 2). mdpi.com

Calcium Channels: Calcium channels, particularly T-type channels, are involved in neuronal excitability and are targets for anticonvulsant drugs. A series of 1,4-diazepane derivatives were synthesized and evaluated as T-type calcium channel blockers. nih.govdrugbank.com One compound from this series, 4s , was identified as a potential T-type calcium channel blocker with good selectivity over other channel types. nih.govdrugbank.com Additionally, the aforementioned 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives were also found to have an affinity for L-type calcium channels, suggesting that the chlorophenyl substitution may be favorable for interaction with multiple types of ion channels. mdpi.com

Diverse Spectrum of Biological Activities Exhibited by Azepane Derivatives

The interactions at a molecular level translate into a broad range of systemic biological activities, particularly within the central nervous system and in inflammatory pathways.

The azepane scaffold is a key component of many CNS-active agents.

Antidepressant-like Effects: A significant area of research has been the development of azepane derivatives as monoamine reuptake inhibitors. A series of 2,3,4,7-tetrahydro-1H-azepine and fully saturated azepane analogs were discovered to be inhibitors of both norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters. nih.gov Compounds from this class demonstrated efficacy in the rat forced-swim assay, a common preclinical model of depression. nih.gov Further research on a novel chiral bicyclic N-benzylated azepane revealed potent inhibition of NET and DAT (IC50 < 100 nM), and chronic administration produced antidepressant-like effects in animal models. acs.org The mechanism of action for such compounds is believed to involve increasing the synaptic concentrations of dopamine and norepinephrine, which are neurotransmitters known to be involved in mood regulation. nih.gov

Neurological Modulation: The broader neurological effects of azepane derivatives are linked to their multi-target engagement. The ability to modulate dopamine and norepinephrine transporters, combined with effects on sigma receptors, suggests a complex pharmacological profile that could be beneficial for various neuropsychiatric disorders. acs.org Furthermore, the potential anticonvulsant activity, suggested by the interaction of analogous structures with sodium and calcium ion channels, points to the utility of the azepane scaffold in modulating neuronal excitability. mdpi.comnih.gov

Azepane and its derivatives have been widely investigated for their potential to alleviate inflammation and pain.

Anti-inflammatory Properties: The anti-inflammatory activity of azepine-based compounds is well-documented. eurekaselect.com A series of N-substituted 5H-dibenz[c,e]azepin-5,7(6H)diones showed potent activity in rodent models of inflammation. nih.gov Notably, the compound 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione demonstrated greater than 50% inhibition of induced edema in mice at a dose of 25 mg/kg. nih.gov The mechanism for this activity is believed to involve the inhibition of prostaglandin synthetase and the activity of lysosomal hydrolytic enzymes. nih.gov Other studies on heterocyclic systems containing a chlorophenyl group have also confirmed significant anti-inflammatory effects. connectjournals.com

Analgesic Properties: Many compounds that possess anti-inflammatory activity also exhibit analgesic effects. The same study on N-substituted 5H-dibenz[c,e]azepin-5,7(6H)diones also demonstrated local analgesic activity, with the 6-(4-Chlorophenyl) derivative inhibiting the writhing reflex by over 50%. nih.gov Since anticonvulsant drugs are often effective in managing neuropathic pain, the ion channel modulating activity of compounds analogous to this compound may also contribute to potential antinociceptive effects. mdpi.com The broad potential of heterocyclic compounds for analgesic activity continues to make them an area of active research. researchgate.net

Anticancer and Antiproliferative Effects

The azepane ring is a core component of numerous compounds investigated for their potential as anticancer agents. korea.ac.kr While direct studies on this compound are not extensively detailed in the reviewed literature, research on analogous structures, particularly those incorporating the azepane ring into larger molecular frameworks like triterpenoids, provides significant insights into their antiproliferative capabilities.

A-ring azepano-triterpenoids, for instance, have demonstrated notable cytotoxic activity against various human cancer cell lines. mdpi.com The antiproliferative effect of these derivatives is highly dependent on the nature of the triterpenoid (B12794562) core. mdpi.com For example, azepanobetulin and azepanoerythrodiol were found to be effective against 28 and 30 cancer cell lines, respectively, in a National Cancer Institute (NCI) 60-cell line screen. mdpi.com Further modifications, such as the introduction of an amide fragment at the C28 position of azepanobetulin derivatives, resulted in a compound that was effective against the entire NCI-60 panel. mdpi.com

Several azepano-triterpenoid derivatives have shown growth inhibitory (GI50) activity at submicromolar concentrations against the most sensitive cell lines. nih.gov Flow cytometry experiments with a highly cytotoxic azepanoallobetulinic acid amide derivative indicated that it acts primarily by inducing apoptosis. mdpi.com Similarly, novel dibenzo[b,f]azepine derivatives have been designed as topoisomerase II inhibitors and DNA intercalators, with one promising candidate significantly inhibiting tumor proliferation in vivo. nih.gov Another study on 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives identified a compound with potent anti-proliferative effects against A549 lung cancer cells (IC50 = 1.95 µM) and excellent PARP-1 inhibitory activity (IC50 = 19.24 nM). nih.gov

| Azepane Analog Class | Activity | Cancer Cell Lines | Reported Potency |

|---|---|---|---|

| Azepanobetulin | Antiproliferative | Effective against 28 cell lines in NCI-60 panel | - |

| Azepanoerythrodiol | Antiproliferative | Effective against 30 cell lines in NCI-60 panel | - |

| Azepanoallobetulinic acid amide | Cytotoxic, Apoptosis-inducing | Active against all NCI-60 panel cell lines | - |

| Dibenzo[b,f]azepine derivative (5e) | Anti-topo II, Cytotoxic | Leukaemia SR | IC50 = 6.36 µM (Anti-topo II), IC50 = 13.05 µM (Cytotoxic) |

| Spiro[benzo[c]azepine-cyclohexanol] derivative (11b) | Antiproliferative, PARP-1 inhibitor | A549 (Lung) | IC50 = 1.95 µM (Antiproliferative), IC50 = 19.24 nM (PARP-1) |

Antimicrobial and Antifungal Potentials

Azepane derivatives have been investigated for their antimicrobial properties, demonstrating a broad spectrum of activity. shd.org.rs A series of pyridobenzazepine derivatives showed better antibacterial and antifungal activity than their corresponding dipyridoazepine analogs. shd.org.rs One specific pyridobenzazepine derivative displayed potent activity against tested bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 39–78 µg/mL. shd.org.rs Another azepine compound in the same study showed promising antifungal activity, proving to be more potent than the standard drugs nystatin (B1677061) and fluconazole (B54011) against Candida albicans and Saccharomyces cerevisiae. shd.org.rs

In another class of molecules, azepane-glycosides have been rationally designed as novel antibiotics that target the bacterial ribosome. These compounds inhibit bacterial translation and have shown activity against Staphylococcus aureus, including strains resistant to conventional aminoglycoside antibiotics. nih.gov Furthermore, the incorporation of an azepane moiety into the triterpenoid scaffold of betulin (B1666924) has been shown to improve activity against M. tuberculosis. nih.gov

| Azepane Analog Class | Organism | Activity | Reported Potency (MIC) |

|---|---|---|---|

| Pyridobenzazepines | Various Bacteria | Antibacterial | 39–78 µg/mL |

| C. albicans, S. cerevisiae | Antifungal | 156–313 µg/mL | |

| Azepane-glycosides | S. aureus (incl. resistant strains) | Antibacterial (Translation inhibitor) | Low micromolar range |

| Azepanotriterpenoids | M. tuberculosis | Antimycobacterial | Improved activity over parent compound |

Metabolic Regulation and Potential Antidiabetic Applications

The azepane structure is present in molecules with applications in metabolic regulation. Tolazamide, an approved oral blood glucose-lowering drug for type 2 diabetes, features an azepane ring, highlighting the scaffold's potential in this therapeutic area. lifechemicals.com

Research into azepane sulfonamides has led to the discovery of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov Structure-activity relationship (SAR) studies focusing on the 4-position of the azepane ring identified a compound with an IC50 of 3.0 nM against this enzyme, demonstrating the significant potential for developing azepane-based therapeutics for metabolic disorders. nih.gov

Anti-tubercular Activity

The fight against tuberculosis has benefited from the exploration of novel chemical scaffolds, including azepane derivatives. mdpi.com The introduction of an azepane moiety into the A-ring of triterpenoid structures has yielded a novel class of antitubercular compounds. nih.gov

A series of azepano-triterpenoids synthesized from betulin and its derivatives were evaluated for their activity against Mycobacterium tuberculosis (MTB). nih.gov Many of these compounds showed significant antitubercular activity, with MIC values ranging from 3.125 to >200 µM against the MTB H37Rv strain. nih.gov One lead compound, A-azepano-28-cinnamoyloxybetulin, exhibited an MIC of 2 µM against MTB H37Rv and was also active against isoniazid, rifampicin, and ofloxacin-resistant strains. nih.gov Molecular docking studies suggest that the mechanism of action for these azepano-triterpenoids may involve the inhibition of tuberculosinyl adenosine (B11128) transferase. nih.gov Further studies on spirocyclic compounds containing an azetidine (B1206935) moiety, such as 2′-(3-chlorophenyl)-1-(5-nitro-2-furoyl)-7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine], have also shown high in vitro activity against M. tuberculosis. mdpi.com

In Vitro Pharmacological Evaluation Methodologies

Cell-Based Assays for Efficacy and Target Engagement (e.g., MTT assay for proliferation)

Cell-based assays are fundamental tools for evaluating the cytotoxic and antiproliferative effects of new chemical entities like azepane derivatives. eurekaselect.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. abcam.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.gov

In a typical MTT assay protocol, cells are seeded in 96-well plates and treated with various concentrations of the test compound. texaschildrens.orgcyrusbio.com.tw After an incubation period, an MTT solution is added to each well. abcam.cn Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. nih.gov This insoluble product is then dissolved using a solubilization solution, and the absorbance is measured with a spectrophotometer, typically around 570-590 nm. abcam.comabcam.cn The resulting data can be used to generate dose-response curves and calculate IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. mdpi.com This methodology has been applied to evaluate the cytotoxicity of various novel azepane-based molecules. mdpi.commdpi.com

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.govgiffordbioscience.com These assays are crucial for characterizing the pharmacological profile of azepane derivatives, which often exhibit activity at various receptors. jopir.in The technique involves incubating a radiolabeled ligand (a molecule with a radioactive isotope) with a preparation of receptors, such as tissue homogenates or cell membranes. nih.govcreative-bioarray.com

There are three main types of radioligand binding assays:

Saturation Assays: These are used to determine the receptor density (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand. giffordbioscience.comcreative-bioarray.com

Competition Assays: These assays measure the affinity (Ki) of an unlabeled test compound (like an azepane derivative) by its ability to compete with a fixed concentration of a radioligand for binding to the receptor. giffordbioscience.comcreative-bioarray.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to a Ki value.

Kinetic Assays: These experiments measure the rates of association and dissociation of the radioligand from the receptor, providing further details on the binding interaction. giffordbioscience.com

Following incubation, the receptor-bound radioligand is separated from the unbound radioligand, often by rapid filtration, and the amount of radioactivity is quantified. giffordbioscience.com This methodology has been used to evaluate the affinity of novel azepane derivatives for various targets, including sigma receptors and neurotransmitter receptors. mdpi.comnih.gov

Biochemical Assays for Enzyme Activity

Biochemical assays are crucial for determining the inhibitory activity of compounds against specific enzymes. For azepane derivatives, these assays have been instrumental in identifying potent inhibitors for various therapeutic targets.

One study focused on substituted 2-oxo-azepane derivatives as inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease. nih.gov The inhibitory activity of these compounds was determined using a biochemical assay that measures the reduction in the production of Amyloid-beta (Aβ) peptides. The results demonstrated that geminal difluoro-substituted 5,5-dimethyl-2-oxoazepane derivatives exhibit low nanomolar inhibition of gamma-secretase. nih.gov

In another example, novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were evaluated for their ability to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.gov The in vitro inhibitory activity was assessed using a colorimetric 96-well PARP assay kit. The findings revealed that certain derivatives had a more potent inhibitory effect on PARP-1 than the reference drug, rucaparib, and also showed selectivity for PARP-1 over PARP-2. nih.gov

The following table summarizes the enzyme inhibitory activities of representative azepane analogs from the literature.

| Compound Class | Target Enzyme | Key Findings | Reference |

| 5,5-dimethyl-2-oxoazepane derivatives | gamma-secretase | Low nanomolar inhibition, with geminal difluoro substitution improving metabolic clearance. | nih.gov |

| 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives | PARP-1 | Better inhibitory activity and selectivity over PARP-2 compared to rucaparib. | nih.gov |

These studies underscore the utility of biochemical assays in quantifying the enzymatic inhibition of azepane-based compounds and guiding structure-activity relationship (SAR) studies for the development of more potent and selective inhibitors. nih.govnih.gov

In Vivo Preclinical Assessment Strategies

Following in vitro characterization, promising compounds are advanced to in vivo preclinical models to evaluate their efficacy and pharmacokinetic properties in a living system.

The therapeutic potential of azepane analogs has been demonstrated in various animal models of disease. For instance, the in vivo activity of substituted 2-oxo-azepane derivatives, identified as gamma-secretase inhibitors, was assessed in a mouse model relevant to Alzheimer's disease. nih.gov

In the field of oncology, a novel class of 2,4-diaminopyrimidines incorporating 2,3,4,5-tetrahydro-benzo[d]azepine fragments was evaluated as anaplastic lymphoma kinase (ALK) inhibitors. nih.gov An orally bioavailable analog from this series demonstrated significant antitumor efficacy in anaplastic large-cell lymphoma (ALCL) xenograft models in mice. nih.gov This highlights the potential of azepane-containing compounds in cancer therapy. researchgate.net

The table below presents findings from in vivo efficacy studies of analogous azepane structures.

| Compound Class | Disease Model | Key Efficacy Findings | Reference |

| Substituted 2-oxo-azepane derivatives | Alzheimer's disease mouse model | Demonstrated in vivo activity as gamma-secretase inhibitors. | nih.gov |

| 2,4-diaminopyrimidines with 2,3,4,5-tetrahydro-benzo[d]azepine fragments | Anaplastic large-cell lymphoma (ALCL) xenograft mouse model | An orally bioavailable analog displayed significant antitumor efficacy. | nih.gov |

These preclinical studies are vital for establishing the proof-of-concept for a compound's therapeutic utility and for selecting candidates for further development.

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter in drug development. mdpi.comnih.gov Poor oral bioavailability is a major cause of failure for drug candidates. mdpi.com Therefore, assessing this property in preclinical models is essential.

For the 2,4-diaminopyrimidine (B92962) derivatives containing a 2,3,4,5-tetrahydro-benzo[d]azepine moiety, an orally bioavailable analog was identified and extensively profiled, which subsequently showed antitumor efficacy in mouse models. nih.gov This demonstrates the successful integration of oral bioavailability considerations in the preclinical development of azepane-based drug candidates.

Factors that can limit oral bioavailability include the activity of drug transporters and metabolizing enzymes in the gut and liver. nih.gov Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial. For example, early ADME data for geminal dimethyl analogs of 2-oxo-azepane showed high metabolic clearance, which was overcome by bioisosteric replacement with a geminal difluoro group. nih.gov This chemical modification likely improved the metabolic stability and, consequently, the potential for better oral bioavailability.

The development of predictive in silico and in vitro models, such as those using human intestinal organoids, is an ongoing effort to better estimate human oral bioavailability during the preclinical phase and reduce reliance on animal testing. mdpi.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Fundamental Principles of SAR Applied to Azepane Scaffolds

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and approved drugs. lifechemicals.comnih.gov Its significance stems from its inherent structural flexibility, which allows it to adopt various conformations and present functional groups in diverse spatial arrangements. lifechemicals.com This conformational diversity is a key determinant of its biological activity. lifechemicals.com

The fundamental goal of SAR is to systematically alter a molecule's structure to understand how these changes affect its interaction with a biological target. drugdesign.org For the azepane scaffold, this involves several key principles:

Identification of Key Structural Features: Researchers identify which parts of the molecule—the azepane ring, the phenyl ring, the chloro substituent, and any groups attached to the nitrogen atom—are essential for activity.

Systematic Modification: Analogs are synthesized by modifying the lead compound. For azepanes, this can include altering substituents on the azepane ring, changing the substitution pattern on the aromatic ring, or modifying the group attached to the azepane nitrogen. acs.orgnih.gov

Correlation of Structure with Activity: The biological activity of these new analogs is measured, and the results are correlated with the structural changes. This helps to build a model of the pharmacophore—the essential three-dimensional arrangement of features required for biological activity. patsnap.com

These principles allow medicinal chemists to refine a molecule, enhancing its potency and selectivity while minimizing undesirable properties. patsnap.com

Positional Influence of the Chlorophenyl Substituent on Biological Activity and Selectivity (e.g., 2-chlorophenyl vs. 3-chlorophenyl vs. 4-chlorophenyl)

The precise placement of substituents on the phenyl ring of a phenylazepane derivative can dramatically alter its biological profile. The position of the chlorine atom in 2-(chlorophenyl)azepane analogues—whether at the ortho (2-), meta (3-), or para (4-) position—is critical in determining the compound's potency and selectivity for its biological targets.

A study on a series of N-benzylated bicyclic azepanes that function as monoamine transporter inhibitors provides a clear example of this positional influence. Researchers synthesized and tested analogs with chloro-substituents at the ortho, meta, and para positions of the benzyl (B1604629) group. The results demonstrated a stark differentiation in activity. acs.org

The para-chloro substituent was found to significantly decrease the inhibitory activity against the norepinephrine (B1679862) transporter (NET). Conversely, the ortho- and particularly the meta-chloro substituents led to a strong increase in potency against not only NET but also the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. acs.org This suggests that the steric and electronic properties of the substituent at the meta position are more favorable for binding to the active site of these transporters. The meta-position may allow for optimal interactions, such as hydrophobic or van der Waals forces, within the target's binding pocket, while the para-position may introduce a steric clash or unfavorable electronic interactions. acs.orgacs.org

| Substituent Position | Effect on Monoamine Transporter Inhibition (Relative to Unsubstituted Analog) | Reference |

|---|---|---|

| ortho-Chloro (2-Chloro) | Increased Potency | acs.org |

| meta-Chloro (3-Chloro) | Strongly Increased Potency | acs.org |

| para-Chloro (4-Chloro) | Strongly Reduced Potency | acs.org |

This differential activity underscores the sensitivity of ligand-target interactions to subtle changes in molecular geometry and electronics, making positional isomer analysis a cornerstone of SAR studies for this class of compounds.

Conformational Analysis and its Impact on Ligand-Target Interactions

The seven-membered azepane ring is not a rigid, planar structure; it is highly flexible and can exist in a dynamic equilibrium of several low-energy conformations, such as chair and boat forms. lifechemicals.comnih.gov The specific conformation that a molecule adopts when it binds to its biological target is known as the "bioactive conformation." The ability of the 2-(3-Chlorophenyl)azepane molecule to adopt this specific conformation is paramount to its biological activity. lifechemicals.com

Conformational analysis, therefore, plays a critical role in understanding how these molecules function. By introducing specific substituents onto the azepane ring, it is possible to influence its conformational preference, effectively "biasing" the ring to favor one shape over others. lifechemicals.com For instance, studies have shown that the strategic placement of fluorine atoms on an azepane ring can lock it into a single major conformation. rsc.orgmq.edu.au

This conformational restriction can have several beneficial effects:

Increased Potency: By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a stronger interaction with the target and higher potency.

Enhanced Selectivity: Different receptor subtypes may recognize different conformations of a ligand. By locking the molecule into a conformation recognized by the desired target, selectivity can be improved, reducing off-target effects.

Understanding the interplay between the substitution pattern, the resulting conformational bias of the azepane ring, and the specific shape of the target's binding pocket is essential for the rational design of potent and selective azepane-based ligands.

Strategies for Lead Optimization and Design of Novel Chemical Entities

Lead optimization is the iterative process in drug discovery where a "lead" compound with promising activity is chemically modified to improve its therapeutic profile. danaher.comyoutube.com For scaffolds like this compound, this involves a range of strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. patsnap.com

Key optimization strategies include:

Functional Group Modification: As seen with the positional analysis of the chloro-substituent, altering or adding functional groups is a primary strategy. This can involve exploring a variety of halogen substitutions (e.g., bromo, fluoro) or adding other groups to probe for additional beneficial interactions with the target. acs.orgpatsnap.com

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's properties without losing the desired biological activity. For example, a phenyl ring could be replaced with a different heteroaromatic ring. patsnap.com

Conformational Constraint: As discussed previously, introducing substituents to rigidify the azepane scaffold can lock it in its bioactive conformation, often leading to improved potency. lifechemicals.compatsnap.com

Scaffold Hopping: This advanced strategy involves replacing the central azepane core with a structurally different scaffold that maintains the same three-dimensional arrangement of key binding features. This can lead to the discovery of novel chemical entities (NCEs) with entirely new intellectual property profiles. patsnap.com

The design of NCEs is also heavily reliant on the development of new synthetic methods. Innovative chemical reactions that allow for the construction of complex, multi-substituted azepanes open up new areas of chemical space for exploration. nih.gov These novel synthetic routes enable the creation of azepane analogs that were previously inaccessible, providing fresh opportunities to discover compounds with superior therapeutic properties. nih.govresearchgate.net

Computational Chemistry and Biophysical Investigations

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations are instrumental in predicting how "2-(3-Chlorophenyl)azepane" might bind to a protein's active site. This virtual screening process is a cornerstone of modern drug discovery, allowing for the rapid assessment of a compound's potential to interact with a specific biological target. While specific docking studies on "this compound" are not extensively documented in publicly available literature, the principles of these simulations can be applied to understand its likely interactions. Azepane-based compounds are known to target a variety of receptors and enzymes, including those in the central nervous system (CNS) researchgate.net.

The process would involve generating a 3D model of "this compound" and docking it into the binding pocket of a relevant protein target. The docking algorithm would then explore various possible conformations and orientations of the ligand within the binding site, calculating a binding affinity score for each pose. These scores, typically expressed in kcal/mol, estimate the strength of the interaction.

For "this compound," key interactions would likely involve the azepane ring, the phenyl group, and the chlorine substituent. The azepane nitrogen could act as a hydrogen bond acceptor or a protonated donor, depending on the physiological pH and the nature of the binding site. The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. The chlorine atom, being electronegative, can participate in halogen bonding and other electrostatic interactions, which can significantly influence binding affinity and selectivity researchgate.net.

Molecular docking studies on analogous azepine derivatives have shown the importance of these interactions in achieving potent biological activity. For instance, studies on substituted azepines have demonstrated that the nature and position of substituents on the phenyl ring are critical for high-affinity binding to their targets nih.govresearchgate.netnih.govresearchgate.net. A hypothetical docking of "this compound" into a CNS receptor might reveal the following potential interactions:

| Interaction Type | Potential Interacting Residues in a CNS Receptor |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bonding | Backbone carbonyls, Aspartate, Glutamate |

These computational predictions would then guide the synthesis and biological evaluation of "this compound" and its analogs, prioritizing compounds with the most promising predicted binding affinities and interaction profiles.

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of "this compound." By solving the Schrödinger equation for the molecule, DFT can elucidate a range of molecular properties. A comprehensive study on azepane and its halogenated derivatives offers valuable insights that can be extrapolated to "this compound" nih.govacs.org.

The substitution of a hydrogen atom with a chlorine atom on the phenyl ring significantly alters the electron density distribution across the molecule nih.gov. This, in turn, influences its reactivity and intermolecular interactions. DFT calculations can be used to determine several key electronic properties:

Molecular Geometry: Optimization of the molecular geometry reveals the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. For the azepane ring, the twist-chair conformation is generally the most stable nih.gov.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, including protein binding sites.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Based on DFT studies of related compounds, the following table summarizes the predicted electronic properties of azepane and the influence of halogen substitution nih.govacs.org:

| Property | Azepane | Effect of Chloro Substitution on Phenyl Ring |

| HOMO Energy | Relatively high | Lowered |

| LUMO Energy | Relatively high | Lowered |

| HOMO-LUMO Gap | Moderate | Likely reduced, indicating increased reactivity |

| Dipole Moment | Non-zero | Increased |

| Most Negative Region (MEP) | Nitrogen atom | Chlorine atom and nitrogen atom |

These quantum chemical calculations are fundamental for building accurate models for more complex simulations, such as molecular dynamics, and for developing quantitative structure-activity relationships (QSAR) researchgate.net.

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of how "this compound" would behave within a binding site over time. MD simulations model the movement of every atom in the system, including the ligand, the protein, and the surrounding solvent, by solving Newton's equations of motion.

An MD simulation of the "this compound"-protein complex, initiated from a promising docking pose, would reveal:

Stability of the Binding Pose: The simulation would show whether the initial docked conformation is stable or if the ligand reorients to find a more favorable binding mode.

Key Intermolecular Interactions: The persistence of hydrogen bonds, hydrophobic contacts, and other interactions throughout the simulation can be monitored to identify the most critical interactions for stable binding.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, providing a more realistic model of the binding event.

Role of Water Molecules: Water molecules in the binding site can play a crucial role in mediating ligand-protein interactions. MD simulations explicitly model these water molecules and can reveal their contribution to the binding affinity.

The results of an MD simulation are often analyzed to calculate the binding free energy, which provides a more accurate estimate of the binding affinity than docking scores alone. This is typically done using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Cheminformatics Approaches in Azepane Research

Cheminformatics applies computational methods to analyze and manage large sets of chemical data. In the context of "this compound" and related compounds, cheminformatics plays a vital role in several areas of the drug discovery process springernature.com.

Library Design and Diversity Analysis: If a library of azepane derivatives were to be synthesized, cheminformatics tools could be used to ensure the chemical diversity of the library, maximizing the chances of finding active compounds. This involves calculating various molecular descriptors for each compound and analyzing the chemical space covered by the library.

Virtual Screening: Large databases of commercially available or synthetically accessible compounds can be virtually screened against a protein target to identify potential hits with an azepane scaffold. This is a cost-effective way to prioritize compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR): Once biological activity data is available for a series of azepane analogs, QSAR models can be developed. These models establish a mathematical relationship between the chemical structure of the compounds and their biological activity . A robust QSAR model can then be used to predict the activity of unsynthesized compounds, guiding the design of more potent molecules. For example, a 3D-QSAR study on dibenz[b,e]azepine derivatives identified key steric and electronic features that contribute to their agonist activity nih.govmdpi.com.

ADMET Prediction: Cheminformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of "this compound." These in silico predictions help to identify potential liabilities early in the drug discovery process, allowing for modifications to the molecular structure to improve its drug-like properties.

The application of these computational and biophysical techniques provides a comprehensive, multi-faceted understanding of "this compound" at the molecular level. While experimental validation is essential, these in silico approaches are invaluable for guiding research, optimizing molecular design, and accelerating the discovery of new therapeutic agents.

Metabolic Pathways and Pharmacokinetic Considerations for Azepane Derivatives

General Metabolic Transformations of Azepane-Containing Compounds

The azepane ring, being a saturated heterocyclic amine, is susceptible to a variety of metabolic transformations. The specific metabolic profile of an azepane-containing compound is influenced by the nature and position of its substituents. Common metabolic reactions for such structures involve oxidation at various positions.

The nitrogen atom within the azepane ring is a primary site for metabolism. For secondary amines like 2-(3-Chlorophenyl)azepane, the nitrogen can undergo oxidation. Furthermore, the carbon atoms within the azepane ring, particularly those adjacent to the nitrogen (alpha-carbons), are susceptible to hydroxylation. This can sometimes lead to ring-opening, although this is generally a less common pathway for stable cyclic amines. Aromatic substituents, such as the 3-chlorophenyl group in this compound, are also common sites for metabolic attack, typically through hydroxylation at various positions on the phenyl ring. The conformational flexibility of the azepane ring may play a role in how it is oriented within the active site of metabolic enzymes, potentially influencing the regioselectivity of these transformations. researchgate.net

Role of Cytochrome P450 Enzymes in Drug Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in the Phase I metabolism of drugs and other foreign compounds (xenobiotics). mdpi.com These heme-containing monooxygenases are primarily located in the liver and are responsible for catalyzing oxidative reactions, which serve to introduce or unmask functional groups on a substrate, preparing it for subsequent Phase II conjugation reactions. nih.gov

While there are many CYP isoforms, a small number are responsible for the metabolism of the vast majority of clinically used drugs. researchgate.net The main isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov The metabolism of a specific drug can be dominated by a single isoform or involve multiple CYPs. For instance, in vitro studies of CP-945,598, a compound which also contains a chlorophenyl group, identified CYP3A4 and CYP3A5 as the primary enzymes responsible for its oxidative metabolism. nih.gov Given the structural similarities, it is plausible that these isoforms would also be involved in the metabolism of this compound. The activity of these enzymes can be inhibited or induced by other drugs, leading to significant drug-drug interactions that can alter the plasma concentration and therapeutic effect of a co-administered drug. nih.gov

Table 1: Major Human Cytochrome P450 Isoforms in Drug Metabolism

| Enzyme | Approximate Percentage of Drugs Metabolized | Key Characteristics |

|---|---|---|

| CYP3A4/5 | >50% | Metabolizes the largest variety of drugs; highly inducible. researchgate.net |

| CYP2D6 | ~20% | Highly polymorphic, leading to significant inter-individual variability in drug response. |

| CYP2C9 | ~10% | Metabolizes many non-steroidal anti-inflammatory drugs (NSAIDs) and warfarin. |

| CYP2C19 | ~5% | Polymorphic; involved in the metabolism of proton pump inhibitors. |

| CYP1A2 | ~5% | Metabolizes caffeine (B1668208) and various clinical drugs; induced by smoking. |

Major Metabolic Pathways (e.g., N-Demethylation, Glucuronidation)

The metabolism of azepane derivatives typically proceeds through two main phases. Phase I reactions, primarily mediated by CYP enzymes, are followed by Phase II conjugation reactions.

Phase I Pathways:

N-Dealkylation: For tertiary amine-containing azepane derivatives, N-dealkylation is a common metabolic route. For example, the primary metabolic pathway for the piperidine-containing compound CP-945,598 was found to be N-de-ethylation to form its N-desethyl metabolite. nih.gov While this compound is a secondary amine, this pathway is relevant as it could be a metabolite of a corresponding N-alkylated tertiary amine precursor.

Hydroxylation: This is a major oxidative pathway catalyzed by CYP enzymes. For this compound, hydroxylation can occur at two main sites:

Aliphatic Hydroxylation: The carbon atoms of the azepane ring can be hydroxylated.

Aromatic Hydroxylation: The 3-chlorophenyl ring can be hydroxylated at one of the open positions, creating a phenolic metabolite.

Phase II Pathways:

Glucuronidation: This is one of the most important Phase II conjugation reactions, where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to the drug or its Phase I metabolite. nih.gov This process significantly increases the water solubility of the compound, facilitating its excretion in urine or bile. For azepane derivatives, functional groups like hydroxyls (introduced during Phase I) and the secondary amine nitrogen itself are potential sites for glucuronidation. N-glucuronidation is a common metabolic pathway for drugs containing an aliphatic tertiary or secondary amine group. nih.gov The resulting N-glucuronide metabolite of this compound would be a highly polar molecule readily eliminated from the body. nih.gov

Table 2: Potential Metabolic Pathways for this compound

| Pathway | Phase | Enzyme Family | Potential Metabolite Structure |

|---|---|---|---|

| Aromatic Hydroxylation | I | Cytochrome P450 (e.g., CYP3A4) | Hydroxyl group added to the chlorophenyl ring. |

| Aliphatic Hydroxylation | I | Cytochrome P450 | Hydroxyl group added to the azepane ring. |

| N-Glucuronidation | II | UDP-glucuronosyltransferases (UGTs) | Glucuronic acid conjugated to the azepane nitrogen. |

| O-Glucuronidation | II | UDP-glucuronosyltransferases (UGTs) | Glucuronic acid conjugated to a hydroxylated metabolite. |

Impact of Metabolic Stability on Pharmacological Efficacy and Duration of Action

Metabolic stability is a critical parameter in drug discovery that describes the susceptibility of a compound to biotransformation. A compound that is metabolized too quickly (i.e., has low metabolic stability) will be cleared rapidly from the body, resulting in a short half-life and duration of action. This often necessitates more frequent dosing to maintain therapeutic concentrations, which can be inconvenient and lead to poor patient compliance.

Conversely, a compound that is excessively stable to metabolism may accumulate in the body, potentially leading to toxicity. Therefore, optimizing metabolic stability is a key goal in drug design. Research into novel azepane derivatives as protein kinase B (PKB) inhibitors illustrates this principle. An initial lead compound containing an ester moiety was found to be highly active but unstable in plasma. nih.gov Through molecular modeling and isosteric replacement of the unstable ester linkage, researchers developed a new derivative with an amide linker. This new compound was found to be stable in plasma while retaining high potency, making it a much more viable drug candidate. nih.gov This demonstrates how strategic modifications to the structure of an azepane derivative can directly improve its metabolic stability, thereby enhancing its pharmacokinetic properties and potential as a therapeutic agent.

Advanced Analytical Methodologies in Chemical and Biological Research of 2 3 Chlorophenyl Azepane

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-(3-Chlorophenyl)azepane. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) can provide highly accurate mass measurements, confirming the molecular formula. nih.gov For instance, the predicted monoisotopic mass for the related compound 3-(4-chlorophenyl)azepane (B13231867) is 209.09712 Da. uni.lu Mass spectrometry can also reveal fragmentation patterns, offering further structural insights. For example, in the mass spectrum of 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea, characteristic fragments were observed at m/z 421 ([M+1]⁺), 250, and 169, which correspond to specific parts of the molecule. mdpi.com

Table 1: Predicted Mass Spectrometry Data for 3-(4-chlorophenyl)azepane Adducts uni.lu

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 210.10440 | 143.7 |

| [M+Na]⁺ | 232.08634 | 148.5 |

| [M-H]⁻ | 208.08984 | 147.4 |

| [M+NH₄]⁺ | 227.13094 | 159.9 |

| [M+K]⁺ | 248.06028 | 147.5 |

| [M+H-H₂O]⁺ | 192.09438 | 136.9 |

| [M+HCOO]⁻ | 254.09532 | 156.8 |

| [M+CH₃COO]⁻ | 268.11097 | 154.4 |

Note: This data is for the isomeric compound 3-(4-chlorophenyl)azepane and is presented for illustrative purposes.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and for determining its purity. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Column Chromatography are routinely used.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the qualitative and quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of organic compounds. In a typical RP-HPLC setup, a C18 column is employed with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netpensoft.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. For example, a method for analyzing related pyrrole (B145914) derivatives used a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH=3) in a 50:50 v/v ratio. pensoft.net Detection is often achieved using a UV/VIS detector set at a wavelength where the compound exhibits maximum absorbance. pensoft.net The purity of the compound can be determined by integrating the peak area in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing purity. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. mdpi.comresearchgate.net The plate is then developed in a chamber containing a suitable solvent system (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase. For instance, the purity of newly synthesized semicarbazide (B1199961) compounds was initially checked by TLC analysis. researchgate.net Visualization of the separated spots is often achieved using a UV lamp, especially if the compounds are UV-active. nih.gov

Column Chromatography is a preparative technique used to purify larger quantities of this compound. orgsyn.org The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase like silica gel. orgsyn.org The crude product is loaded onto the top of the column, and an eluent is passed through, carrying the components at different rates. Fractions are collected and analyzed (often by TLC) to isolate the pure compound. The choice of eluent is critical for achieving good separation. For example, a mixture of hexanes and ethyl acetate (B1210297) is a common eluent system for moderately polar compounds. orgsyn.org

Quantitative Analytical Techniques in Biological Matrices

Determining the concentration of this compound in biological samples such as plasma or tissue is crucial for pharmacokinetic and metabolic studies. orientjchem.org This requires highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, often a UV or mass spectrometer (LC-MS), is the gold standard for quantitative bioanalysis. nih.gov A key challenge in bioanalysis is the complexity of the matrix. Therefore, a sample preparation step is almost always necessary to remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique for this purpose. nih.gov

Table 2: Illustrative Validation Parameters for a Chiral HPLC-UV Method in Biological Matrices nih.gov

| Parameter | Plasma | Brain Homogenate Supernatant |

|---|---|---|

| Linearity Range (µg/mL) | 0.1 - 60 (compound dependent) | 0.06 - 15 (compound dependent) |

| Correlation Coefficient (r²) | ≥0.995 | ≥0.995 |

| Overall Precision (%RSD) | ≤8.71 | ≤8.71 |

| Accuracy (% bias) | -7.55 to 8.97 | -7.55 to 8.97 |

| Recovery | >92.1% | >92.1% |

Note: This data is for dibenz[b,f]azepine-5-carboxamide derivatives and serves as an example of typical validation parameters.

The development and validation of such robust analytical methods are critical for advancing the understanding of the chemical and biological properties of this compound.

Toxicity and Safety Profiles in Preclinical Research for Azepane Compounds

General Considerations for Toxicity Mechanisms of N-Heterocycles

Nitrogen-containing heterocycles (N-heterocycles) are a diverse class of organic compounds that form the structural core of many pharmaceuticals. Their biological activity is intrinsically linked to their chemical structure, which also dictates their potential toxicity. The presence of nitrogen and other heteroatoms within the ring structure can influence the molecule's physical, chemical, and toxicological properties. mdpi.com

The mechanisms of toxicity for N-heterocycles are varied. A key factor is their ability to interact with biological macromolecules. The nitrogen atom, with its lone pair of electrons, can participate in hydrogen bonding and other non-covalent interactions with cellular targets like DNA and proteins. mdpi.com Such interactions can disrupt normal cellular processes. For instance, some heterocyclic compounds are known to exert toxic effects through mechanisms like narcosis, which is a reversible state of arrested bioactivity. dntb.gov.ua The toxicity can be influenced by factors such as the compound's partition coefficient (log Kow), which describes its hydrophobicity and potential for bioaccumulation. dntb.gov.ua

Structure-activity relationship (SAR) studies are crucial in predicting the toxicity of N-heterocycles. dntb.gov.ua Modifications to the heterocyclic ring, including the type and position of substituents, can significantly alter a compound's toxic potential. For example, the ecotoxic potential of different N-heterocycles, such as dibenzothiophene (B1670422) and acridine, has been shown to vary significantly in aquatic organisms. nih.gov Therefore, understanding the general toxicological profile of the N-heterocycle class is a foundational step in assessing the specific safety of a compound like 2-(3-Chlorophenyl)azepane.

In Vitro Toxicity Assays for Early Assessment

Before any testing in living organisms, in vitro toxicity assays are essential for the early-stage assessment of new drug candidates. hoeford.com These studies, conducted on cultured bacterial or mammalian cells, provide an initial screen to identify potential hazards and reduce the subsequent use of animals. criver.com Integrating toxicity studies at multiple stages of the drug discovery process allows researchers to proactively design safer molecules. news-medical.net

A comprehensive portfolio of in vitro toxicology assays is available to screen for various adverse effects. criver.com These assays are designed to be rapid and predictive, providing crucial data on a compound's potential to cause cellular damage. news-medical.net Key areas of investigation include:

Cytotoxicity: These assays evaluate the potential of a substance to cause damage to cells. hoeford.com They measure endpoints such as cell viability, membrane integrity (e.g., LDH release), and apoptosis.

Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug attrition. news-medical.net In vitro models using 2D cell systems or more advanced 3D tissue models can identify molecules that pose a risk for DILI by assessing mitochondrial toxicity, cytotoxicity, and oxidative stress. criver.comnews-medical.net

Genotoxicity: These assays assess a compound's potential to damage genetic material (DNA), which can lead to mutations or cancer.

Secondary Pharmacology: Generic assays can provide an overview of a drug's most significant risk factors, including its secondary pharmacology profile. news-medical.net

The table below summarizes common in vitro assays used in preclinical safety assessment.

| Assay Type | Purpose | Typical Endpoints Measured |

| Cytotoxicity Assays (e.g., MTT, LDH) | To assess the general toxicity of a compound to cells. hoeford.com | Cell viability, cell proliferation, membrane leakage. |

| Hepatotoxicity Assays | To evaluate the potential for drug-induced liver injury (DILI). news-medical.net | Mitochondrial dysfunction, oxidative stress, bile acid homeostasis. news-medical.net |

| Genotoxicity Assays (e.g., Ames test, Micronucleus test) | To determine if a compound can cause genetic mutations or chromosomal damage. | DNA mutations, chromosomal aberrations. |

| Cardiotoxicity Assays (e.g., hERG assay) | To assess the risk of adverse cardiovascular effects, such as QT interval prolongation. | Ion channel function, cardiomyocyte viability. |

| Phototoxicity Assays | To evaluate the potential for a compound to become toxic upon exposure to light. | Cell death or damage after UV exposure. |

These cell-based in vitro models are widely used for screening and provide deeper insights into toxicity profiles and impacts on various signaling pathways compared to purely biochemical assays. nih.gov

Ethical Guidelines and Approval for Preclinical Safety Evaluation

The preclinical safety evaluation of new chemical entities is governed by stringent ethical guidelines and regulatory requirements to ensure the humane treatment of animals and the scientific validity of the data. biobostonconsulting.com A fundamental principle guiding this research is the concept of the 3Rs: R eplacement, R eduction, and R efinement. fda.gov This framework encourages replacing animal studies with alternative methods like in vitro or in silico models where possible, reducing the number of animals used to the minimum necessary for scientifically valid results, and refining procedures to minimize any potential pain or distress. fda.gov

Regulatory bodies worldwide, guided by organizations like the International Conference on Harmonisation (ICH), have established a comprehensive set of safety guidelines. ich.org These guidelines provide a framework for the types of studies required before a pharmaceutical can be tested in humans. nih.gov For instance, ICH S6(R1) provides specific guidance on the preclinical safety evaluation of biotechnology-derived pharmaceuticals, emphasizing the use of pharmacologically relevant species and promoting a weight-of-evidence approach to risk assessment. fda.gov

Key ethical and regulatory considerations include:

Scientific Justification: There must be a clear scientific rationale for conducting animal studies. This includes demonstrating that the chosen animal model is a suitable reflection of human physiology for the question being investigated. srce.hr

Good Laboratory Practices (GLP): Preclinical studies must be conducted in compliance with GLP. biobostonconsulting.com These principles ensure the quality, integrity, and reliability of the data generated, covering aspects from study design and conduct to data recording and archiving. biobostonconsulting.com

Institutional Animal Care and Use Committee (IACUC) Approval: All research involving animals must be reviewed and approved by an independent ethics committee, such as an IACUC. This committee evaluates the study protocol to ensure it meets ethical standards for animal welfare.

Transparent Reporting: To maintain scientific integrity, all findings from preclinical studies must be reported transparently and objectively. biobostonconsulting.com

By adhering to these ethical and regulatory frameworks, researchers can ensure that the preclinical safety evaluation of compounds like this compound is conducted responsibly, balancing the need for thorough safety assessment with the commitment to animal welfare. biobostonconsulting.com

Future Research Directions and Therapeutic Potential of 2 3 Chlorophenyl Azepane

Strategies for Enhancing Potency, Selectivity, and Drug-Likeness

To advance 2-(3-Chlorophenyl)azepane as a viable drug candidate, systematic efforts to optimize its pharmacological profile are essential.

Structure-Activity Relationship (SAR) Studies

A comprehensive SAR investigation is the cornerstone of enhancing the potency and selectivity of this compound. This involves the synthesis and biological evaluation of a library of analogs with systematic modifications to both the azepane ring and the chlorophenyl group. Key modifications could include:

Substitution on the Phenyl Ring: Exploring the effects of varying the position and nature of the substituent on the phenyl ring. For instance, moving the chlorine atom to the ortho or para position, or replacing it with other halogens (e.g., fluorine, bromine) or electron-donating/withdrawing groups.

Substitution on the Azepane Ring: Introducing substituents at different positions of the azepane ring to probe the steric and electronic requirements of the target binding site. This can also influence the conformational preferences of the ring, which may be crucial for activity. researchgate.net

N-Substitution: Modifying the nitrogen atom of the azepane ring with various functional groups (e.g., alkyl, acyl, aryl) to explore potential interactions with the target and to modulate physicochemical properties.

The insights gained from these studies will be instrumental in building a robust SAR model to guide the design of more potent and selective compounds. mdpi.com

Pharmacokinetic and Physicochemical Profiling

Improving the "drug-likeness" of this compound is critical for its development. This involves optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. Early-stage assessment of parameters such as solubility, lipophilicity (LogP), metabolic stability, and permeability across the blood-brain barrier (BBB) is crucial, especially for potential CNS applications. patsnap.comsimbecorion.com Modifications that enhance metabolic stability without compromising potency are highly desirable.

Exploration of Novel Therapeutic Applications beyond Current Indications

While the initial therapeutic focus for 2-arylazepanes might be on CNS disorders, a broader screening approach could unveil novel applications.

High-Throughput Screening (HTS)

HTS of this compound and its analogs against a diverse panel of biological targets can identify unexpected therapeutic opportunities. This unbiased approach can reveal novel mechanisms of action and expand the potential indications for this chemical scaffold.

Target-Based Screening

Based on the structural similarity of this compound to known pharmacophores, it can be rationally screened against specific target families. Potential targets could include:

G-protein coupled receptors (GPCRs): A large family of receptors involved in a wide range of physiological processes.

Ion channels: Important targets for neurological and cardiovascular diseases.

Transporters: Such as monoamine transporters, which are targets for antidepressants.

Enzymes: Including kinases and proteases, which are implicated in cancer and inflammatory diseases.

For instance, a more complex derivative containing a 3-chlorophenyl moiety has been investigated as a PARP-1 inhibitor for potential anticancer applications. nih.gov This highlights the potential for this scaffold to be adapted for various therapeutic targets.

Development of Innovative and Sustainable Synthetic Routes

The efficient and environmentally friendly synthesis of this compound is a prerequisite for its large-scale production and further development.

Catalytic Methods

Developing novel catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, can provide more efficient and versatile routes to 2-arylazepanes. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical synthetic approaches.

Asymmetric Synthesis

Since the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is of paramount importance. Asymmetric catalysis and the use of chiral auxiliaries can provide access to enantiomerically pure this compound, allowing for the evaluation of the pharmacological activity of individual stereoisomers.

Green Chemistry Approaches

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational and experimental techniques can significantly accelerate the drug discovery and development process for this compound. jddhs.comjddhs.comresearchgate.net

Molecular Modeling and Docking

In the absence of a known biological target, computational methods like pharmacophore modeling and virtual screening can be employed to identify potential protein targets. nih.gov Once a target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound and to rationalize the observed SAR. openmedicinalchemistryjournal.com These computational insights can then guide the design of new analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling can be used to establish a mathematical relationship between the structural features of this compound analogs and their biological activity. nih.gov A predictive QSAR model can be a valuable tool for prioritizing the synthesis of new compounds and for designing molecules with enhanced potency.

The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy to accelerate the optimization of this compound as a lead compound. jddhs.com

Addressing Challenges and Seizing Opportunities in Azepane-Based Drug Discovery

The development of drugs based on the azepane scaffold is not without its challenges. The conformational flexibility of the seven-membered ring can make it difficult to achieve high selectivity for a specific target. researchgate.net For CNS applications, overcoming the blood-brain barrier is a significant hurdle. patsnap.comresearchgate.net